N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

Description

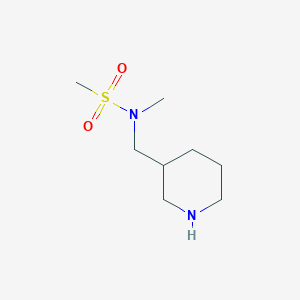

N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is a methanesulfonamide derivative featuring two substituents: a methyl group and a piperidin-3-ylmethyl group. The latter consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) attached via a methylene (–CH2–) spacer to the sulfonamide nitrogen. This structural motif confers unique conformational flexibility and electronic properties, making it relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring specific spatial interactions .

Properties

Molecular Formula |

C8H18N2O2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide |

InChI |

InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

WGRJXBCNQSJCGX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CCCNC1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Methylmethanesulfonamide with Piperidin-3-ylmethyl Halides or Epoxides

A documented method involves the reaction of methylmethanesulfonamide with (S)-2-chloromethyloxirane (epoxide) or a similar piperidinyl intermediate under basic aqueous conditions, followed by organic extraction and purification steps. This method was applied in the synthesis of related intermediates, which serve as precursors to this compound derivatives.

Experimental Summary:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | NaOH (50% aq), cooled to 8 °C, stirred 10 min | Preparation of basic aqueous medium |

| 2 | Addition of (N-methyl)methanesulfonamide in water | Stirred 1 h at 4 °C |

| 3 | Addition of (S)-2-chloromethyloxirane, stirred 20 h at 3-4 °C | Nucleophilic ring opening |

| 4 | Extraction with dichloromethane (DCM), washing with phosphoric acid and brine | Organic layer separation |

| 5 | Removal of DCM and toluene washes by rotary evaporation | Purification cycles |

| 6 | Obtained intermediate used without further purification | Yield approx. 228.2 g |

This method yields the sulfonamide intermediate efficiently and is scalable, with careful temperature control critical for reaction selectivity and yield.

Coupling via Acylation and Subsequent Substitution

Another approach described in the literature involves the acylation of piperidine derivatives followed by nucleophilic substitution with sulfonamide nucleophiles. For example, acylation of piperidine-3-carboxylate derivatives with sulfonyl chlorides (e.g., methanesulfonyl chloride) followed by amine substitution steps.

This multi-step approach is often used in the synthesis of more complex sulfonamide derivatives but can be adapted for this compound by:

- Starting with piperidine-3-carboxylate esters.

- Acylation with methanesulfonyl chloride under basic conditions.

- Reduction or substitution steps to introduce the N-methyl group and methylene bridge.

This method benefits from the availability of commercial piperidine derivatives and allows for stereochemical control when chiral piperidine esters are used.

Sulfonamide Formation via Carbodiimide-Mediated Coupling

In some synthetic routes for sulfonamide analogs, coupling of carboxylic acid intermediates with methanesulfonamide is achieved using carbodiimide reagents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of bases like DBU or DMAP.

This approach is exemplified in the synthesis of related acylsulfonamide compounds, where:

- Acrylic acid derivatives are selectively reduced to propanoic acid intermediates.

- These acids are coupled with methanesulfonamide using CDI/DBU or DCC/DMAP.

- The resulting sulfonamide products are purified and characterized.

Though this method is more common for acylsulfonamides, it provides a useful strategy for attaching sulfonamide groups to piperidinyl intermediates when the appropriate acid or activated ester is available.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with piperidinyl epoxide or halide | (S)-2-chloromethyloxirane, (N-methyl)methanesulfonamide, NaOH | Aqueous base, low temperature (3-8 °C), long reaction time (20 h) | High yield, scalable, mild conditions | Requires chiral epoxide, careful temperature control |

| Acylation followed by substitution | Piperidine-3-carboxylate esters, methanesulfonyl chloride, amines | Acylation under basic or neutral conditions, hydrogenation for reductions | Allows stereochemical control, modular | Multi-step, requires protection/deprotection |

| Carbodiimide-mediated coupling | Acrylic acid derivatives, methanesulfonamide, CDI or DCC, DBU or DMAP | Room temperature to mild heating, organic solvents | Efficient coupling, versatile | Requires acid intermediates, possible side reactions |

Purification and Characterization

Purification typically involves:

- Organic solvent extraction (e.g., dichloromethane).

- Washing with aqueous acid and brine to remove impurities.

- Solvent removal by rotary evaporation.

- Repeated washing with toluene or ethanol to enhance purity.

Characterization data reported include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR in CDCl3).

- Water content determination by Karl Fischer titration.

- Crystallization to obtain seed crystals for purity enhancement.

For instance, a preparation yielded a white solid with water content ~2.03% and well-defined NMR signals consistent with the target structure.

Research Findings and Notes

- The use of chiral epoxides or piperidinyl intermediates allows for stereoselective synthesis, important for biological activity.

- Reaction conditions such as temperature and pH are critical to optimize yield and minimize side reactions.

- Carbodiimide coupling provides a complementary method when acid intermediates are accessible.

- The sulfonamide moiety is sensitive to reaction conditions; mild bases and controlled temperatures improve product stability.

- Purification by repeated solvent washing and crystallization is effective for obtaining high-purity material suitable for further synthetic transformations or biological testing.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is an organic compound classified as a sulfonamide, possessing a piperidine ring substituted with a methanesulfonamide group and a methyl group. It has the molecular formula C₇H₁₆N₂O₂S and a molecular weight of approximately 178.27 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Potential Biological Activities

The biological activity of this compound is attributed to its interaction with molecular targets, such as enzymes and receptors, modulating their activity and resulting in various biological effects. Research suggests that this compound may have potential as a lead compound in drug discovery due to its ability to influence biological pathways. Studies on the interactions of this compound with various biological targets have shown promising results, with its ability to bind selectively to certain enzymes or receptors suggesting potential therapeutic applications. Research continues to explore its efficacy and mechanisms of action within different biological contexts.

Comparison with Structurally Similar Compounds

this compound exhibits unique properties compared to structurally similar compounds. The unique positioning of substituents on the piperidine ring significantly influences the reactivity and biological activity of these compounds, making this compound interesting for further research and application development.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(piperidin-2-yl)methanesulfonamide | Substituent on piperidine at position 2 | Different reactivity profile due to substitution |

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | Substituent on piperidine at position 4 | Variations in binding affinity and biological activity |

| N-Methyl-N-(piperidin-3-yl)methanesulfonamide | Similar structure but lacks the methyl group | Distinct reactivity due to absence of methyl group |

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Ring Size

N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2)

- Structural Difference : The piperidine substituent is attached at the 4-position rather than the 3-position, and lacks the methylene spacer.

- This compound showed reduced potency in HCV replicon assays compared to pyrrolidine analogs .

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride (CAS 1185092-86-7)

- Structural Difference : The sulfonamide nitrogen bears only a piperidin-4-ylmethyl group without an additional methyl substituent.

- Impact : The absence of the N-methyl group may alter electronic properties and hydrogen-bonding capacity, affecting solubility and target affinity .

N-Methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride (CAS 1810074-90-8)

Physicochemical Properties

Key Research Findings

Conformational Flexibility : The methylene spacer in this compound allows adaptive binding to targets, contrasting with rigid analogs like N-methyl-N-(piperidin-4-yl)methanesulfonamide .

Enzymatic Interactions : Methanesulfonamide groups are critical for hydrogen bonding with catalytic residues (e.g., in HCV NS5B), but ring size and substituent position dictate potency .

Solubility Optimization : Introducing polar groups or reducing planarity (e.g., via pyrrolidine linkers) improves solubility, a challenge for piperidine-based compounds .

Biological Activity

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methanesulfonamide group and a methyl group. Its molecular formula is , with a molecular weight of approximately 178.27 g/mol. The presence of the methanesulfonamide functional group is significant, as it can influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes, notably phosphoinositide 3-kinase (PI3K), which is crucial in cell growth and survival pathways. The compound exhibits selectivity for class Ia PI3 kinases over class Ib, suggesting potential therapeutic applications in cancer treatment and diseases associated with dysregulated PI3K signaling pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Case Studies and Research Findings

- Antitumor Activity : A study evaluated phenolic Schiff bases containing methanesulfonamide fragments, demonstrating significant antitumor activity. Compounds similar to this compound showed cytotoxic effects on MCF-7 breast cancer cells, indicating a potential for further development as anticancer agents .

- Diabetes Research : Another investigation focused on a related sulfonamide compound, SRI-37330, which inhibited thioredoxin-interacting protein (TXNIP) expression and glucagon secretion in diabetic mouse models. This suggests that compounds within the same chemical family could have beneficial effects in managing diabetes by regulating glucose metabolism .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | Similar piperidine structure | Different enzyme inhibition profile |

| N-(piperidin-3-ylmethyl)methanesulfonamide | Lacks methyl substitution on nitrogen | Antimicrobial properties |

| N,N-Dimethyl-N-(piperidin-3-yl)methanesulfonamide | Additional dimethyl substitution | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.